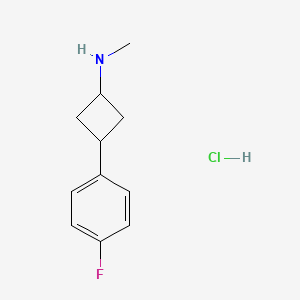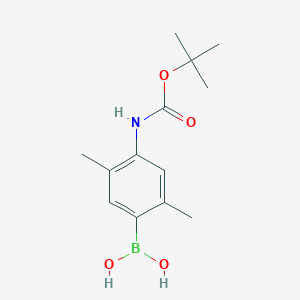
(4-BOC-Amino)-2,5-dimethylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The InChI code for “(4-BOC-Amino)-2,5-dimethylphenylboronic acid” is 1S/C13H20BNO4/c1-8-7-11(9(2)6-10(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(4-BOC-Amino)-2,5-dimethylphenylboronic acid” is a solid powder with an off-white appearance . It has a molecular weight of 265.12 and is stored in a freezer .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of (4-BOC-Amino)-2,5-dimethylphenylboronic acid:
Pharmaceutical Synthesis
(4-BOC-Amino)-2,5-dimethylphenylboronic acid is widely used in the synthesis of pharmaceutical compounds. Its boronic acid group allows it to form reversible covalent bonds with diols, which is useful in the development of enzyme inhibitors and receptor modulators. The BOC (tert-butoxycarbonyl) group serves as a protecting group for the amine, making it easier to manipulate the molecule in multi-step syntheses .
Peptide Synthesis
In peptide synthesis, (4-BOC-Amino)-2,5-dimethylphenylboronic acid is used to protect the amine group during the formation of peptide bonds. This protection is crucial to prevent unwanted side reactions and to ensure the correct sequence of amino acids. The BOC group can be removed under acidic conditions, allowing for the continuation of the synthesis process .
Organic Synthesis
This compound is also employed in various organic synthesis reactions. It acts as a building block for the construction of more complex molecules. The boronic acid moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry .
Material Science
In material science, (4-BOC-Amino)-2,5-dimethylphenylboronic acid is used in the development of new materials with specific properties. For example, it can be incorporated into polymers to create materials with enhanced mechanical strength or unique electronic properties. The ability to modify the boronic acid group allows for the fine-tuning of these materials’ characteristics .
Bioconjugation
Bioconjugation involves attaching biomolecules to other molecules to study biological processes or develop new therapeutic agents. (4-BOC-Amino)-2,5-dimethylphenylboronic acid can be used to link proteins, peptides, or other biomolecules to various substrates. This application is particularly important in the development of diagnostic tools and targeted drug delivery systems .
Chemical Sensors
The boronic acid group in (4-BOC-Amino)-2,5-dimethylphenylboronic acid makes it useful in the development of chemical sensors. These sensors can detect sugars, nucleotides, and other biologically relevant molecules by forming reversible covalent bonds with them. This property is exploited in the design of biosensors for medical diagnostics and environmental monitoring .
Catalysis
In catalysis, (4-BOC-Amino)-2,5-dimethylphenylboronic acid can be used as a ligand to form complexes with transition metals. These complexes can then act as catalysts in various chemical reactions, including hydrogenation, hydroformylation, and polymerization. The presence of the BOC group can influence the reactivity and selectivity of the catalyst .
Medicinal Chemistry
In medicinal chemistry, this compound is used to design and synthesize new drugs. The boronic acid group can interact with biological targets, such as enzymes and receptors, to modulate their activity. This interaction is crucial in the development of drugs for treating diseases like cancer, diabetes, and bacterial infections .
作用機序
Target of Action
Boronic acids and their esters, including this compound, are often used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound contains a BOC-protected amino group, which is a common protective group for amines in organic synthesis . The BOC group is stable towards most nucleophiles and bases . Therefore, the compound can interact with its targets without the amino group being affected. The BOC group can be removed under acidic conditions , allowing the amino group to participate in further reactions.
Biochemical Pathways
Boronic acids and their esters are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound could potentially affect biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.
Result of Action
Given its potential use in sm cross-coupling reactions , it could facilitate the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis and drug development.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-BOC-Amino)-2,5-dimethylphenylboronic acid. For instance, the compound’s stability can be affected by the presence of water . Additionally, the BOC group’s removal is influenced by the presence of acidic conditions . Therefore, the compound’s action and stability can be significantly influenced by the pH and water content of its environment.
Safety and Hazards
特性
IUPAC Name |
[2,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-8-7-11(9(2)6-10(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTMEXWRJSQXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)NC(=O)OC(C)(C)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-BOC-Amino)-2,5-dimethylphenylboronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2878151.png)
![1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2878153.png)

![8,10-dimethyl-2-propyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2878155.png)
![4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl methyl ether](/img/structure/B2878156.png)
![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2878158.png)
![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2878161.png)
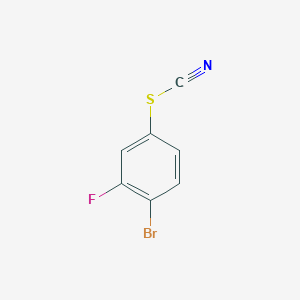
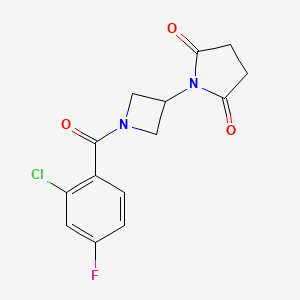
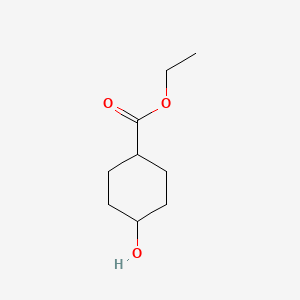
![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid](/img/structure/B2878169.png)

![(Z)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2878173.png)
